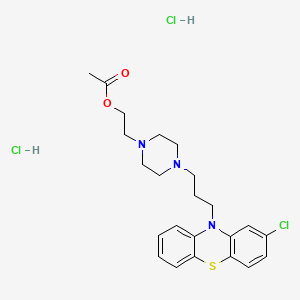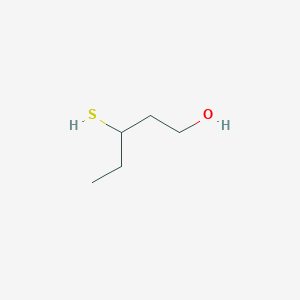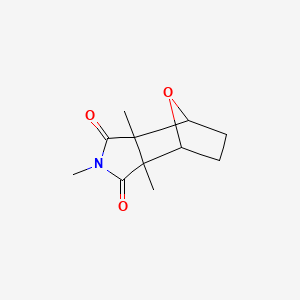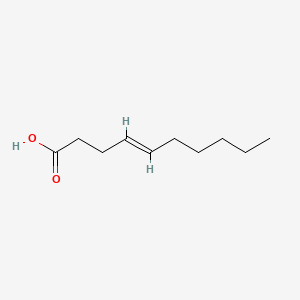
チオプロパザート塩酸塩
概要
説明
チオプロパザート塩酸塩は、化学的には10-(3-[4-(2-アセトキシエチル)ピペラジン-1-イル]プロピル)-2-クロロフェノチアジン二塩酸塩として知られており、フェノチアジン誘導体です。 これは、主に統合失調症やその他の精神病性障害の治療に使用される代表的な抗精神病薬です 。 この化合物はクロルプロマジンと構造的に関連しており、精神病の症状を管理する有効性で知られています .
科学的研究の応用
Thiopropazate hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the formulation of antipsychotic medications.
作用機序
チオプロパザート塩酸塩は、脳内のドーパミン受容体、特にD2受容体を遮断することで効果を発揮します。 この作用は、気分や行動に関連する神経伝達物質であるドーパミンの活性を低下させることで、精神病の症状を軽減するのに役立ちます 。 この化合物は、他の神経伝達物質受容体にもある程度の親和性を持ち、全体的な抗精神病効果に貢献しています .
類似化合物:
クロルプロマジン: 抗精神病作用が類似した別のフェノチアジン誘導体です。
ペルフェナジン: 精神病性障害の治療にも使用される関連化合物です。
チオプロペラジン: 強力な抗精神病効果を持つ別のフェノチアジン.
独自性: チオプロパザート塩酸塩は、その特定の化学構造が、独特の薬理学的プロファイルを提供することでユニークです。 持続性ジスキネジアを管理する有効性と、特定の受容体結合特性が、他のフェノチアジン誘導体とは一線を画しています .
生化学分析
Biochemical Properties
Thiopropazate dihydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as an antagonist, thereby inhibiting dopamine-mediated neurotransmission . This interaction is crucial in managing symptoms of schizophrenia and other psychotic disorders. Additionally, thiopropazate dihydrochloride can interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .
Cellular Effects
Thiopropazate dihydrochloride affects various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating neurotransmitter release and receptor activity. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, by blocking dopamine receptors, thiopropazate dihydrochloride can reduce the hyperactivity of dopaminergic pathways, which is often observed in psychotic disorders . This modulation of neurotransmitter systems can also impact other cellular processes, such as synaptic plasticity and neuronal excitability .
Molecular Mechanism
The molecular mechanism of thiopropazate dihydrochloride involves its binding interactions with dopamine receptors. As a dopamine receptor antagonist, it binds to the D2 receptors, preventing dopamine from exerting its effects . This inhibition leads to a decrease in dopaminergic activity, which is beneficial in treating conditions like schizophrenia. Additionally, thiopropazate dihydrochloride may inhibit or activate other enzymes and receptors, contributing to its therapeutic effects . Changes in gene expression resulting from these interactions can further modulate the biochemical pathways involved in psychotic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiopropazate dihydrochloride can change over time. The stability and degradation of the compound are essential factors influencing its long-term effects on cellular function. Studies have shown that thiopropazate dihydrochloride remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to thiopropazate dihydrochloride in in vitro and in vivo studies has demonstrated sustained antipsychotic effects, although some degradation products may form over time .
Dosage Effects in Animal Models
The effects of thiopropazate dihydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively manages symptoms of psychosis without causing significant adverse effects . At higher doses, thiopropazate dihydrochloride can induce toxic effects, including central nervous system depression and motor impairments . Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .
Metabolic Pathways
Thiopropazate dihydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting thiopropazate dihydrochloride into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as some metabolites may retain pharmacological activity or contribute to adverse effects .
Transport and Distribution
The transport and distribution of thiopropazate dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. Once administered, the compound is absorbed and distributed throughout the body, including the central nervous system . It can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . The distribution of thiopropazate dihydrochloride can be influenced by factors such as protein binding and tissue permeability .
Subcellular Localization
Thiopropazate dihydrochloride’s subcellular localization is primarily within neuronal cells, where it interacts with dopamine receptors on the cell membrane . The compound may also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with intracellular proteins and enzymes . Post-translational modifications and targeting signals can direct thiopropazate dihydrochloride to specific subcellular compartments, influencing its activity and function .
準備方法
合成経路と反応条件: チオプロパザート塩酸塩の合成には、2-クロロ-10-(3-クロロプロピル)フェノチアジンをピペラジンでアルキル化してN-デスメチルプロクロルペラジンを形成することが含まれます。 この中間体はさらに2-ブロモエチルアセテートでアルキル化されてチオプロパザートが得られます .
工業生産方法: チオプロパザート塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、高収率と純度を確保するために厳格な反応条件が含まれます。 最終生成物は通常、再結晶技術を使用して精製され、塩酸塩の形態が得られます .
化学反応の分析
反応の種類: チオプロパザート塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: フェノチアジン環は、特定の条件下で酸化される可能性があります。
還元: この化合物は、さまざまな誘導体を形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物:
酸化: 酸化されたフェノチアジン誘導体。
還元: 還元されたフェノチアジン誘導体。
4. 科学研究の応用
チオプロパザート塩酸塩は、いくつかの科学研究の応用があります。
化学: フェノチアジン誘導体の研究における参照化合物として使用されています。
生物学: 神経伝達物質系および受容体結合への影響について調査されています。
医学: 主に統合失調症やその他の精神病性障害の治療に使用されています。
業界: 抗精神病薬の製剤に使用されています.
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: A related compound that is also used to treat psychotic disorders.
Thioproperazine: Another phenothiazine with potent antipsychotic effects.
Uniqueness: Thiopropazate hydrochloride is unique in its specific chemical structure, which provides a distinct pharmacological profile. Its efficacy in managing persistent dyskinesia and its specific receptor binding properties set it apart from other phenothiazine derivatives .
特性
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLLEHPFGRESBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-06-0 (Parent) | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163249 | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-28-1 | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopropazate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPROPAZATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5E7BGM8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9,11,23,25,35,37,49,51-Octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone](/img/structure/B1201758.png)



![5-Methylindolo[3,2-c]quinoline](/img/structure/B1201765.png)





